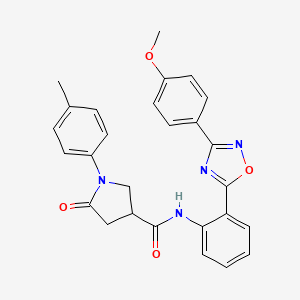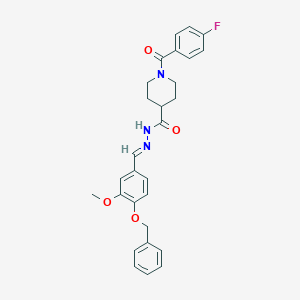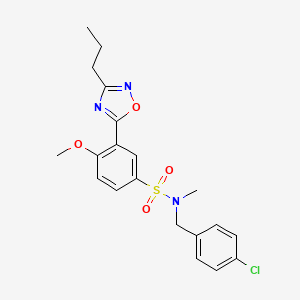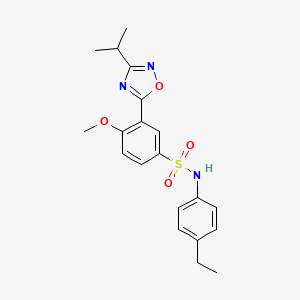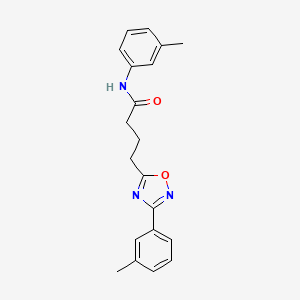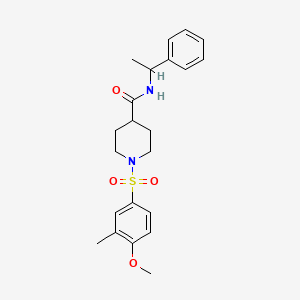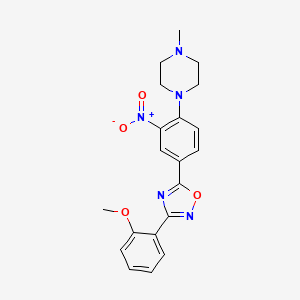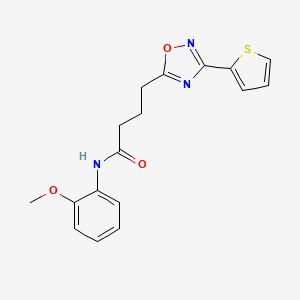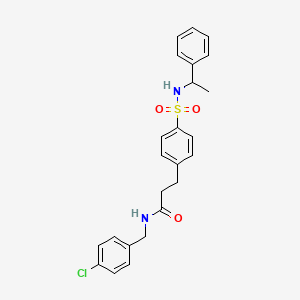
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide, also known as CBPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBPP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory properties.
作用機序
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide exerts its anti-inflammatory effects by inhibiting the activity of COX-2 and NF-κB. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This compound inhibits the activation of NF-κB, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory properties in several animal models of inflammation. This compound has also been shown to reduce pain and fever in animal models. This compound has a half-life of approximately 2 hours and is rapidly metabolized in the liver.
実験室実験の利点と制限
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has several advantages for lab experiments. This compound is a potent anti-inflammatory agent that can be used to study the mechanisms of inflammation in animal models. This compound is also a sulfonamide derivative, which makes it easier to modify and synthesize analogs for structure-activity relationship studies. However, this compound has several limitations for lab experiments. This compound has a short half-life and is rapidly metabolized in the liver, which makes it difficult to maintain a therapeutic concentration in animal models. This compound is also a complex molecule that requires several steps to synthesize, which makes it challenging to produce large quantities of this compound for lab experiments.
将来の方向性
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has significant potential for therapeutic applications, and several research directions can be pursued to further explore its potential. One future direction is to develop this compound analogs with improved pharmacokinetic properties, such as increased half-life and reduced metabolism in the liver. Another future direction is to investigate the potential of this compound as a treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound can be used to study the mechanisms of inflammation and the role of COX-2 and NF-κB in animal models.
合成法
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a complex molecule that requires several steps to synthesize. The synthesis of this compound involves the reaction of 4-chlorobenzylamine with 4-(N-(1-phenylethyl)sulfamoyl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then treated with 3-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one to form the final product this compound.
科学的研究の応用
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18(21-5-3-2-4-6-21)27-31(29,30)23-14-9-19(10-15-23)11-16-24(28)26-17-20-7-12-22(25)13-8-20/h2-10,12-15,18,27H,11,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOYTZMYIJFNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

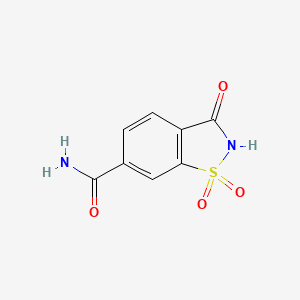
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)
